
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole is an organic compound that features a methoxyphenyl group attached to a dithiole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole typically involves the reaction of 4-methoxyphenyl derivatives with dithiole precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the presence of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole has several scientific research applications:
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of oxidative stress and inhibition of specific signaling pathways.
類似化合物との比較
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine and 4-methoxyphenol share structural similarities with 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole.
Dithiole derivatives: Other dithiole compounds, such as 1,3-dithiole-2-thione, exhibit similar chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of a methoxyphenyl group and a dithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
特性
分子式 |
C10H10OS3 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-1-sulfanylidene-1,3-dithiole |
InChI |
InChI=1S/C10H10OS3/c1-11-9-4-2-8(3-5-9)10-6-14(12)7-13-10/h2-6H,7H2,1H3 |
InChIキー |
RJSCGQHMPLGRAR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CS(=S)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


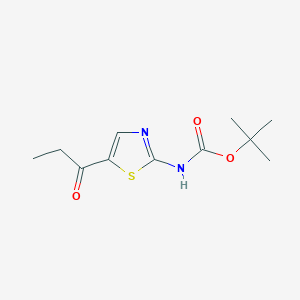
![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)
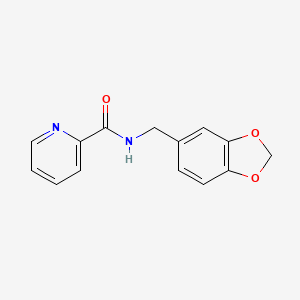
![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)
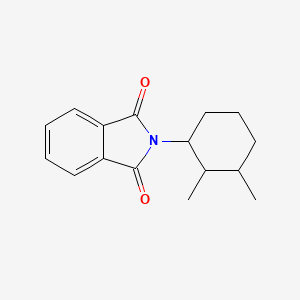
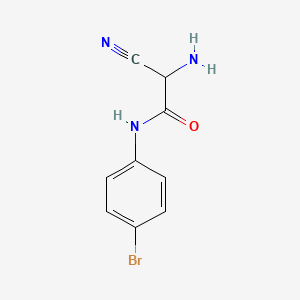
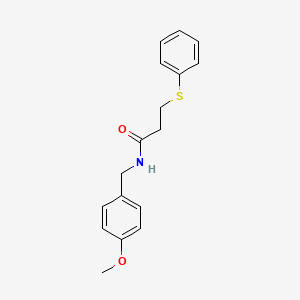
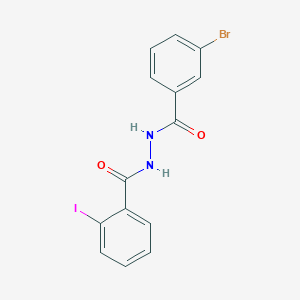
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12450878.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B12450879.png)
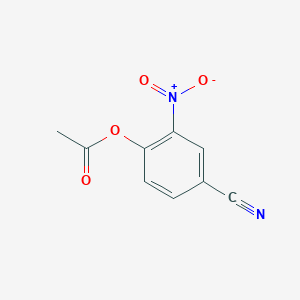

![2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide](/img/structure/B12450901.png)
